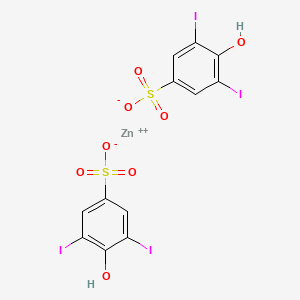
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) is a chemical compound with the molecular formula C₁₂H₆I₄O₈S₂Zn and a molecular weight of 915.30912 g/mol It is known for its unique structure, which includes zinc coordinated with two 4-hydroxy-3,5-diiodobenzenesulphonate ligands
Métodos De Preparación
The synthesis of zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) typically involves the reaction of zinc salts with 4-hydroxy-3,5-diiodobenzenesulphonic acid. The reaction conditions often include an aqueous medium and controlled pH to ensure the proper formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc and modified organic ligands.
Reduction: Reduction reactions can alter the oxidation state of zinc and potentially modify the organic ligands.
Substitution: The sulphonate groups can participate in substitution reactions, where other functional groups replace them under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other complex compounds.
Biology: The compound’s unique structure makes it useful in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
The mechanism by which zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) exerts its effects involves its interaction with molecular targets through its zinc center and organic ligands. The zinc ion can coordinate with various biological molecules, influencing their structure and function. The sulphonate groups can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparación Con Compuestos Similares
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) can be compared with other similar compounds, such as:
Zinc bis(4-hydroxybenzenesulphonate): Lacks the iodine atoms, resulting in different chemical properties and reactivity.
Zinc bis(3,5-diiodobenzenesulphonate): Lacks the hydroxyl groups, affecting its solubility and interaction with other molecules.
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonamide): Contains an amide group instead of a sulphonate group, leading to different biological and chemical behavior.
Propiedades
Número CAS |
547-41-1 |
|---|---|
Fórmula molecular |
C12H6I4O8S2Zn |
Peso molecular |
915.3 g/mol |
Nombre IUPAC |
zinc;4-hydroxy-3,5-diiodobenzenesulfonate |
InChI |
InChI=1S/2C6H4I2O4S.Zn/c2*7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h2*1-2,9H,(H,10,11,12);/q;;+2/p-2 |
Clave InChI |
GOQGBEWRWLVSSW-UHFFFAOYSA-L |
SMILES canónico |
C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



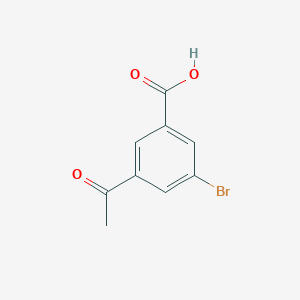

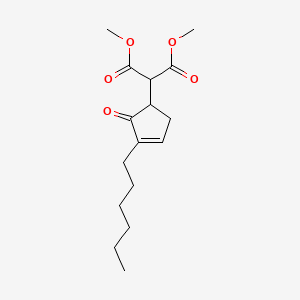
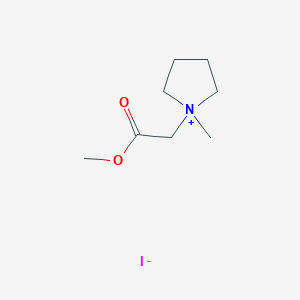
![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756982.png)

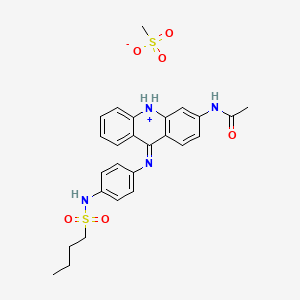
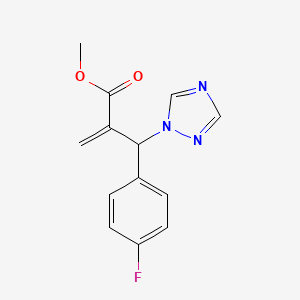


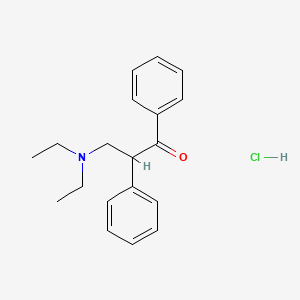
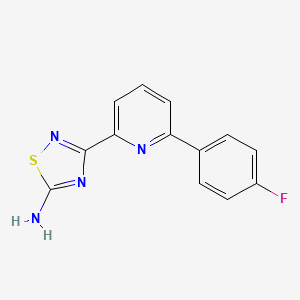
![2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]-](/img/structure/B13757037.png)
